molecular formula C10H11NO3 B1336473 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 80709-81-5

4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1336473
CAS No.: 80709-81-5
M. Wt: 193.2 g/mol
InChI Key: VPPKURVZOYRWIO-UHFFFAOYSA-N
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Description

4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound that belongs to the class of furo[3,2-b]pyrroles. This compound is characterized by a fused ring system consisting of a furan ring and a pyrrole ring, with an ethyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-ethyl-3-methylfuran with an appropriate amine can lead to the formation of the desired furo[3,2-b]pyrrole system. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as a Lewis acid or a Brønsted acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production methods often employ optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and the choice of oxidizing agent.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups, such as esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong nucleophiles, such as alkoxides or amines, in the presence of a suitable solvent, such as dimethyl sulfoxide or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to the formation of esters, amides, or other functionalized derivatives.

Scientific Research Applications

4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for the treatment of various diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid depends on its specific application and the biological target it interacts with

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects.

    Pathways Involved: The compound may influence specific biochemical pathways, such as signaling pathways, metabolic pathways, or gene expression pathways. By modulating these pathways, the compound can affect cellular processes and physiological functions.

Comparison with Similar Compounds

4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:

    4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-aldehyde: This compound has an aldehyde group instead of a carboxylic acid group. It may exhibit different reactivity and biological activities compared to the carboxylic acid derivative.

    4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-amine: This compound has an amine group instead of a carboxylic acid group

    4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-ester: This compound has an ester group instead of a carboxylic acid group. It may be used in different synthetic applications and exhibit different reactivity.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its carboxylic acid group provides opportunities for various chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4-ethyl-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-11-7-4-6(2)14-9(7)5-8(11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPKURVZOYRWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(O2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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